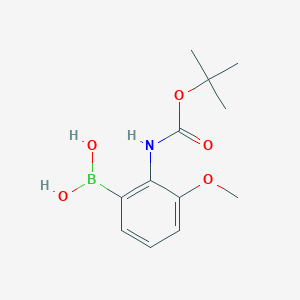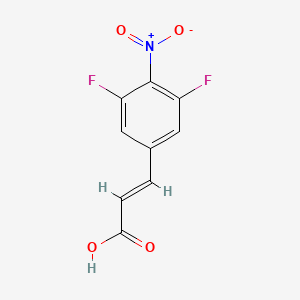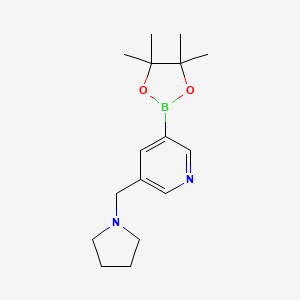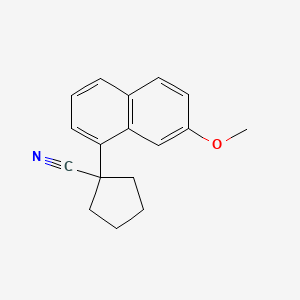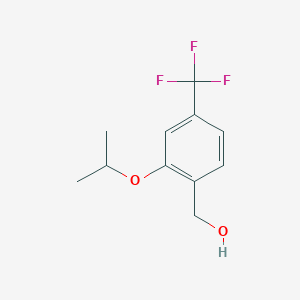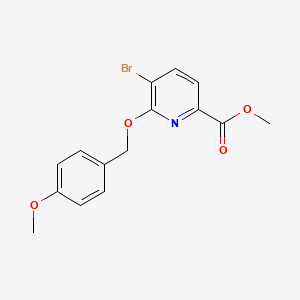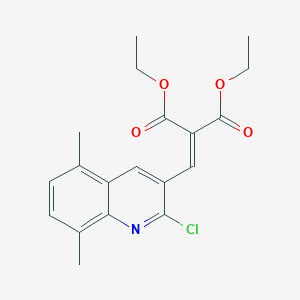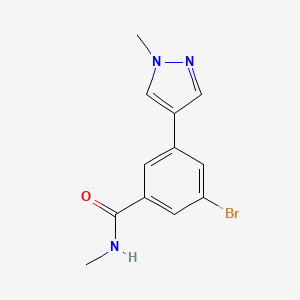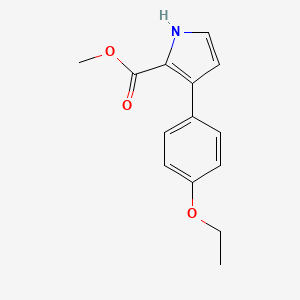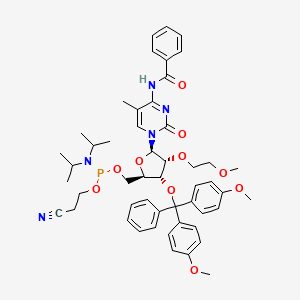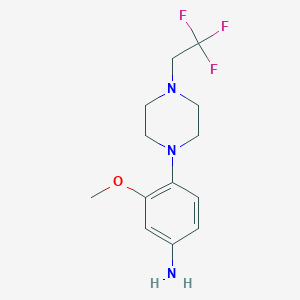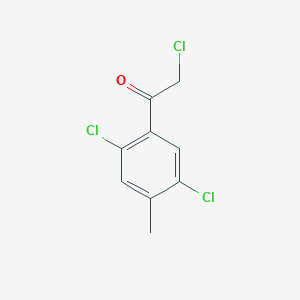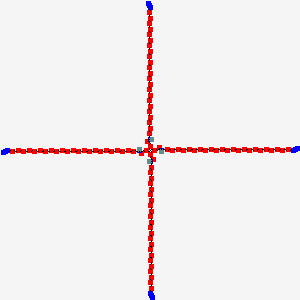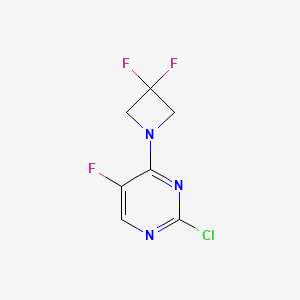
2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine is a novel compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a difluoroazetidinyl group, and a fluoropyrimidine moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The synthesis begins with the preparation of the 3,3-difluoroazetidin-1-yl intermediate. This can be achieved through a nucleophilic substitution reaction involving a suitable azetidine precursor and a fluorinating agent.
Coupling with Pyrimidine Derivative: The azetidinyl intermediate is then coupled with a pyrimidine derivative under appropriate reaction conditions, such as the presence of a base and a suitable solvent.
Chlorination and Fluorination: The final steps involve the introduction of the chloro and fluoro groups to the pyrimidine ring. This can be accomplished through selective halogenation reactions using reagents like thionyl chloride and fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The fluorine atoms can be substituted by other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.
Scientific Research Applications
2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its role in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or enzymes involved in cellular signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3,3-difluoroazetidin-1-yl)-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 2-Chloro-4-(3,3-difluoro-1-azetidinyl)-7-(3,4,5-trifluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Uniqueness
Compared to similar compounds, 2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C7H5ClF3N3 |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
2-chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C7H5ClF3N3/c8-6-12-1-4(9)5(13-6)14-2-7(10,11)3-14/h1H,2-3H2 |
InChI Key |
KSTNADKACYNIRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC(=NC=C2F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


